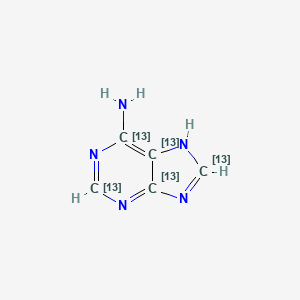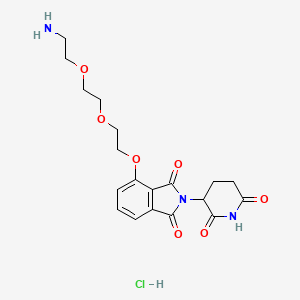
Thalidomide-PEG3-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-PEG3-NH2 (hydrochloride) is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an amino group, forming a hydrochloride salt. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). Thalidomide-PEG3-NH2 (hydrochloride) acts as a cereblon ligand, which is crucial for recruiting the CRBN protein in PROTAC technology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-PEG3-NH2 (hydrochloride) involves several steps:
Thalidomide Derivatization: Thalidomide is modified to introduce a PEG linker. This typically involves the reaction of thalidomide with a PEG derivative containing a reactive group such as an amino or hydroxyl group.
PEG Linker Attachment: The PEG linker is attached to thalidomide through a series of reactions, often involving activation of the PEG derivative and subsequent coupling with thalidomide.
Formation of Hydrochloride Salt: The final product, Thalidomide-PEG3-NH2, is converted into its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of Thalidomide-PEG3-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Thalidomide-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amino group in the PEG linker can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the PEG linker.
Coupling Reactions: The amino group can be used in coupling reactions to attach other molecules or ligands
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Hydrolysis: Acidic or basic solutions are employed to induce hydrolysis.
Coupling Reactions: Reagents like carbodiimides or succinimidyl esters are used for coupling reactions
Major Products Formed
Substitution Products: Various substituted derivatives of Thalidomide-PEG3-NH2.
Hydrolysis Products: Cleaved PEG linkers and thalidomide derivatives.
Coupling Products: Conjugates formed by attaching other molecules to the amino group
科学的研究の応用
Thalidomide-PEG3-NH2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drug delivery systems and bioconjugates .
作用機序
Thalidomide-PEG3-NH2 (hydrochloride) exerts its effects by acting as a cereblon ligand. It binds to the CRBN protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .
類似化合物との比較
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Another cereblon ligand with a similar PEG linker but different functional groups.
Thalidomide-5-PEG3-NH2 hydrochloride: A variant with a different PEG linker length and functionalization
Uniqueness
Thalidomide-PEG3-NH2 (hydrochloride) is unique due to its specific PEG linker length and functionalization, which provide optimal properties for PROTAC applications. Its ability to effectively recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in chemical biology and drug discovery .
特性
分子式 |
C19H24ClN3O7 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H |
InChIキー |
UNNSZZPWHUBHBM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





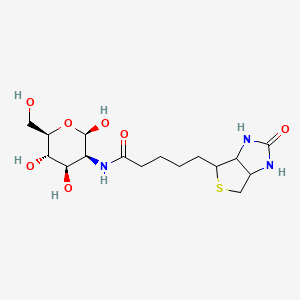
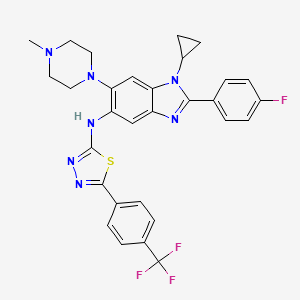
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
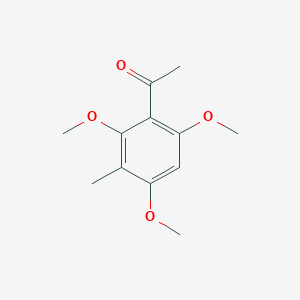
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)


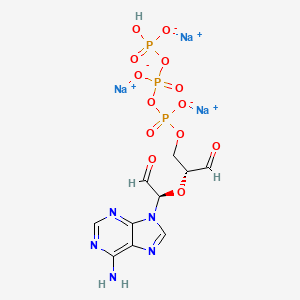
![disodium;5-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(2-amino-2-oxoethyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12375609.png)
